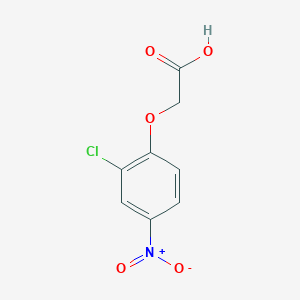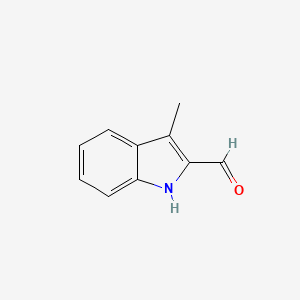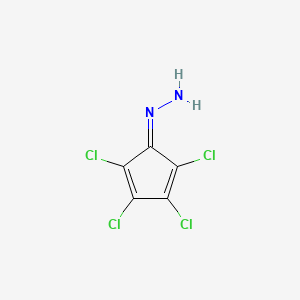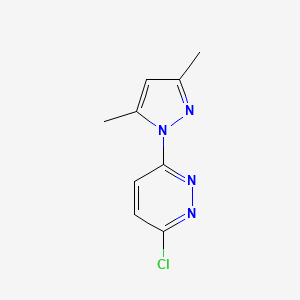
3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
説明
3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a chloro group at the 3-position and a 3,5-dimethyl-1H-pyrazol-1-yl group at the 6-position
作用機序
Target of Action
It has been used in proteomics research , suggesting that it may interact with proteins or other biological macromolecules.
Mode of Action
It has been found to form complexes with ruthenium (ii), which interact moderately with calf thymus dna (ct-dna) and bind to glutathione forming gsh-adducts . This suggests that the compound may interact with DNA and other cellular components, potentially influencing cellular functions.
Result of Action
Some ruthenium (ii) complexes containing this compound showed some activity against the mcf-7 breast cancer cells .
Action Environment
The stability of its ruthenium (ii) complexes in pbs buffer or dmso over 24 hours has been confirmed .
生化学分析
Biochemical Properties
3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interaction between this compound and these biomolecules is primarily through binding interactions, which can lead to enzyme inhibition or activation depending on the context .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of specific genes involved in cell cycle regulation and apoptosis. Additionally, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific sites on enzymes, altering their conformation and activity. For instance, it can inhibit the activity of enzymes involved in nucleotide synthesis, thereby affecting DNA replication and cell proliferation. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects by modulating enzyme activity and gene expression. At high doses, it can lead to toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can affect metabolic flux by inhibiting or activating key enzymes, leading to changes in metabolite levels. For example, it has been shown to inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, resulting in altered energy production and metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of this compound can influence its activity and function, as it may interact with different biomolecules in distinct cellular environments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect energy production and metabolic processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine typically involves the reaction of 3,6-dichloropyridazine with 3,5-dimethyl-1H-pyrazole under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can participate in redox reactions, although specific examples are less common.
Coordination chemistry: It can form complexes with transition metals, which can be useful in catalysis or materials science.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines or thiols in the presence of a base (e.g., sodium hydride) in solvents like DMF or DMSO.
Oxidation and reduction: Standard oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., sodium borohydride) under appropriate conditions.
Coordination chemistry: Transition metal salts (e.g., palladium chloride) in solvents like acetonitrile or ethanol.
Major Products Formed
Nucleophilic substitution: Substituted pyridazine derivatives.
Oxidation and reduction: Oxidized or reduced forms of the compound.
Coordination chemistry: Metal complexes with potential catalytic or material properties.
科学的研究の応用
3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine has several scientific research applications:
Medicinal chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials science: Utilized in the synthesis of coordination polymers or metal-organic frameworks (MOFs) with unique properties.
Biological research: Investigated for its interactions with biomolecules, such as DNA or proteins, which can be useful in understanding biological processes or developing new therapeutics.
Catalysis: Employed as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of various chemical transformations.
類似化合物との比較
Similar Compounds
3-chloro-6-(1H-pyrazol-1-yl)pyridazine: Lacks the methyl groups on the pyrazole ring, which can affect its reactivity and binding properties.
3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridazine ring, leading to different electronic properties and reactivity.
3,6-dichloropyridazine: The precursor in the synthesis of the target compound, which can undergo similar nucleophilic substitution reactions.
Uniqueness
3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is unique due to the presence of both the chloro and 3,5-dimethyl-1H-pyrazol-1-yl groups, which confer specific reactivity and binding characteristics. This makes it a versatile compound for various applications in chemistry and biology.
特性
IUPAC Name |
3-chloro-6-(3,5-dimethylpyrazol-1-yl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4/c1-6-5-7(2)14(13-6)9-4-3-8(10)11-12-9/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXSFTFBSBIDMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70313457 | |
| Record name | 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70313457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29334-67-6 | |
| Record name | 3-Chloro-6-(3,5-dimethylpyrazol-1-yl)pyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29334-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 270405 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029334676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 29334-67-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270405 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70313457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the molecular structure of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine and how does this structure influence its crystal formation?
A1: this compound consists of a pyridazine ring linked to a 3,5-dimethyl-1H-pyrazole ring through a single bond. The molecule is largely planar, with a small dihedral angle of 6.25° between the two rings []. This planarity contributes to the formation of π-π interactions between adjacent pyridazine rings in the crystal lattice, with a centroid-to-centroid distance of 3.5904 Å [].
Q2: Has this compound been investigated for any biological applications?
A2: Yes, research indicates that derivatives of this compound exhibit promising plant growth stimulant properties []. Specifically, both fused and non-fused heterocyclic systems derived from this compound have demonstrated significant plant growth stimulation activity, exceeding 70% of the activity observed with heteroauxin in some cases []. This suggests potential applications in agriculture for enhancing crop yields.
Q3: What are the advantages of using microwave-assisted synthesis for creating derivatives of this compound?
A3: Microwave-assisted synthesis offers several advantages compared to conventional methods for synthesizing derivatives of this compound []. These advantages include:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


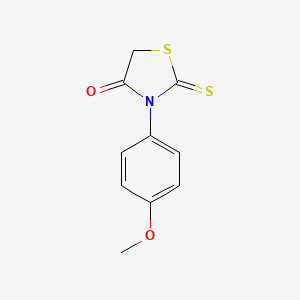
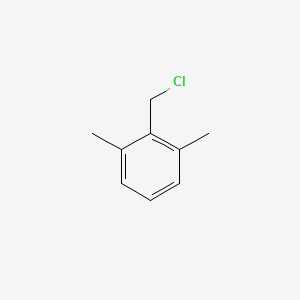
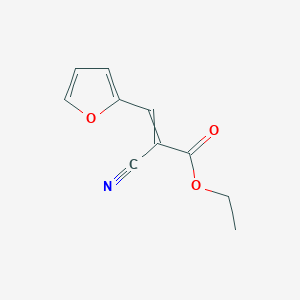
![[1,2,4]Triazolo[1,5-a]pyridin-8-amine](/img/structure/B1296019.png)
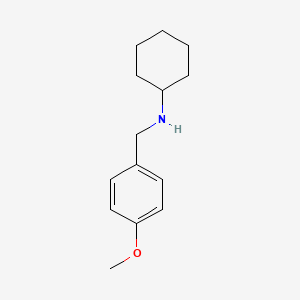
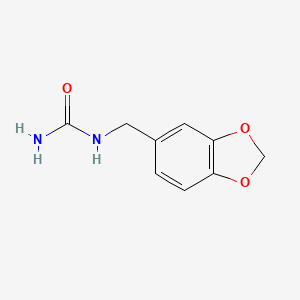
![2,4,6,8-Tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1296024.png)
![[(1H-benzimidazol-2-ylmethyl)thio]acetic acid](/img/structure/B1296026.png)


